N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide
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Overview
Description
N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide is a complex organic compound with the molecular formula C17H25N3O4S and a molecular weight of 367.5 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of action
The compound contains a trimethoxyphenyl (TMP) group , which is known to serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Biochemical pathways
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexylamino group: This involves the reaction of cyclohexylamine with a suitable precursor.
Introduction of the thioxomethyl group: This step involves the reaction of the cyclohexylamino intermediate with a thioxomethylating agent.
Coupling with 3,4,5-trimethoxyphenylformamide: The final step involves coupling the intermediate with 3,4,5-trimethoxyphenylformamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(((Cyclohexylamino)carbonyl)amino)(3,4,5-trimethoxyphenyl)formamide
- N-(((Cyclohexylamino)thioxomethyl)amino)(2,4,5-trimethoxyphenyl)formamide
- N-(((Cyclohexylamino)thioxomethyl)amino)(3,4-dimethoxyphenyl)formamide
Uniqueness
N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s stability and reactivity .
Properties
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,21)(H2,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBARJHMJPFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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